4-(tert-Butoxy)-5-chloropyridin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H13ClN2O |
|---|---|
Molecular Weight |
200.66 g/mol |
IUPAC Name |
5-chloro-4-[(2-methylpropan-2-yl)oxy]pyridin-3-amine |
InChI |
InChI=1S/C9H13ClN2O/c1-9(2,3)13-8-6(10)4-12-5-7(8)11/h4-5H,11H2,1-3H3 |
InChI Key |
OCZRCBWMLDVQSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=NC=C1N)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4 Tert Butoxy 5 Chloropyridin 3 Amine
Historical and Current Synthetic Routes
The synthesis of 4-(tert-butoxy)-5-chloropyridin-3-amine is not extensively detailed in publicly available literature, suggesting it is a specialized intermediate. However, its structure lends itself to logical retrosynthetic analysis, pointing towards established organic chemistry transformations. The primary approaches can be categorized as multistep linear syntheses.
Multistep Synthesis Strategies
A plausible and commonly employed strategy for the synthesis of polysubstituted pyridines like this compound involves the sequential introduction of functional groups onto a pre-existing pyridine (B92270) or a precursor that will form the pyridine ring. A likely synthetic pathway commences with a suitably substituted pyridine core, such as one containing chloro, nitro, and hydroxyl groups.
A key intermediate in such a strategy is 3-chloro-5-nitropyridin-4-ol (B1589769) . The synthesis of this intermediate can be approached in several ways, often starting from commercially available pyridine derivatives. One potential route involves the nitration and chlorination of 4-hydroxypyridine (B47283), though controlling the regioselectivity of these reactions can be challenging. A more controlled approach might start with a pre-functionalized pyridine ring.
Once 3-chloro-5-nitropyridin-4-ol is obtained, the synthetic sequence would logically proceed through two key transformations:
O-tert-butylation: The introduction of the tert-butoxy (B1229062) group at the 4-position. This is typically achieved by reacting the hydroxyl group with a tert-butylating agent.
Nitro group reduction: The final step involves the reduction of the nitro group at the 3-position to an amine.
This linear approach allows for the systematic construction of the target molecule, with purification of intermediates at each stage to ensure the final product's purity.
Convergent Synthesis Approaches
While a fully convergent synthesis for this compound is not prominently described, such a strategy could theoretically be devised. A convergent approach would involve the synthesis of separate fragments of the molecule that are then combined in a later step. For this particular target, this might involve the synthesis of a fragment containing the tert-butoxy and chloro substituents and another fragment with the amino group, which are then coupled to form the pyridine ring. However, given the relatively small size and interconnected functionality of the target molecule, a linear, multistep synthesis is generally more practical and efficient.
Precursor Design and Selection for Optimized Synthesis
The efficiency and success of the synthesis of this compound are highly dependent on the judicious selection of starting materials and the synthetic route to key intermediates.
Strategic Considerations for Starting Materials
The choice of the initial precursor is critical for a successful synthesis. An ideal starting material should be readily available, relatively inexpensive, and allow for the regioselective introduction of the required substituents. For the synthesis of the key intermediate, 3-chloro-5-nitropyridin-4-ol, potential starting materials could include:
4-Hydroxypyridine: While a simple starting point, the simultaneous introduction of both a chloro and a nitro group with the correct regiochemistry can lead to mixtures of isomers, complicating purification.
2,4-Dichloropyridine: This precursor could be nitrated, followed by selective hydrolysis of the 4-chloro group to a hydroxyl group.
Substituted Pyridones: These can be effective precursors for the synthesis of functionalized pyridines.
The selection of the starting material will ultimately depend on factors such as commercial availability, cost, and the synthetic chemist's familiarity with the subsequent transformations.
Synthesis of Key Intermediates Leading to the Pyridine Core
The synthesis of 3-chloro-5-nitropyridin-4-ol is a crucial step. A potential synthetic route could start from 2,4-dihydroxypyridine (B17372). Nitration of 2,4-dihydroxypyridine would likely yield 2,4-dihydroxy-3-nitropyridine. Subsequent treatment with a chlorinating agent, such as phosphorus oxychloride (POCl3), could then be used to introduce the chloro group, potentially leading to 2,4-dichloro-3-nitropyridine. Selective hydrolysis of the 4-chloro group, which is generally more reactive towards nucleophilic substitution than the 2-chloro group, would then yield the desired 3-chloro-5-nitropyridin-4-ol.
The next key intermediate is 4-(tert-butoxy)-5-chloro-3-nitropyridine . This is formed by the O-tert-butylation of 3-chloro-5-nitropyridin-4-ol. This transformation requires the careful selection of a tert-butylating agent and reaction conditions to ensure selective ether formation without promoting side reactions.
Reaction Conditions and Parameter Optimization
The optimization of reaction conditions is paramount for maximizing the yield and purity of this compound. Each step of the proposed synthetic route requires careful consideration of reagents, solvents, temperature, and reaction time.
O-tert-butylation of 3-chloro-5-nitropyridin-4-ol:
The introduction of the tert-butyl group onto the hydroxyl function can be achieved using various methods. A common approach involves the use of isobutylene (B52900) in the presence of an acid catalyst. Alternatively, reaction with tert-butyl bromide or tert-butanol (B103910) in the presence of a suitable base can be employed. The choice of base is critical to deprotonate the hydroxyl group without promoting nucleophilic substitution of the chloro group.
| Parameter | Condition | Rationale |
| tert-butylating Agent | Isobutylene, tert-butyl bromide | Isobutylene with an acid catalyst is a common and efficient method for tert-butylation. |
| Catalyst/Base | Acid catalyst (e.g., H2SO4), Non-nucleophilic base (e.g., potassium tert-butoxide) | An acid catalyst is required for the reaction with isobutylene. A non-nucleophilic base is needed to avoid displacement of the chloro group. |
| Solvent | Dichloromethane, Tetrahydrofuran (B95107) | Aprotic solvents are generally preferred to avoid interference with the reaction. |
| Temperature | 0 °C to room temperature | Milder conditions are favored to enhance selectivity and minimize side reactions. |
Reduction of 4-(tert-butoxy)-5-chloro-3-nitropyridine:
The reduction of the nitro group to an amine is the final step. Several reducing agents can be employed for this transformation. Catalytic hydrogenation is a common and clean method. Other options include the use of metals in acidic media, such as tin(II) chloride in hydrochloric acid or iron in acetic acid. The choice of the reducing agent must be made carefully to avoid cleavage of the tert-butoxy ether or reduction of the chloro substituent.
| Parameter | Condition | Rationale |
| Reducing Agent | Catalytic hydrogenation (H2/Pd/C, PtO2), SnCl2/HCl, Fe/CH3COOH | Catalytic hydrogenation is often a high-yielding and clean method. Metal/acid reductions are also effective but may require careful pH control during workup. |
| Catalyst | Palladium on carbon (Pd/C), Platinum oxide (PtO2) | These are standard catalysts for the hydrogenation of nitro groups. |
| Solvent | Ethanol (B145695), Methanol, Ethyl acetate | Protic or aprotic solvents compatible with the chosen reducing agent can be used. |
| Temperature | Room temperature to 50 °C | The reaction is typically exothermic and may require cooling to control the rate. |
| Pressure | 1 atm to 50 psi (for hydrogenation) | The pressure for catalytic hydrogenation can be optimized to achieve a reasonable reaction rate. |
By carefully controlling these parameters, it is possible to achieve a high yield of the desired this compound with good purity.
Catalyst Selection and Optimization
The synthesis of functionalized aminopyridines often relies on catalytic processes to achieve high efficiency and selectivity. For the synthesis of compounds analogous to this compound, transition-metal-catalyzed cross-coupling reactions and amination reactions are common. Palladium-based catalysts are frequently employed for C-N bond formation.
The optimization of the catalyst system is crucial for maximizing the yield and purity of the product. This involves screening different ligands, catalyst precursors, and catalyst loading. For instance, in the amination of aryl halides, ligands such as Josiphos have been shown to be effective in the palladium-catalyzed coupling of 4-chloropyridines with benzylamines. The choice of ligand can significantly influence the reaction rate and the suppression of side reactions.
Table 1: Hypothetical Catalyst Screening for a Key Synthetic Step
| Entry | Catalyst Precursor | Ligand | Catalyst Loading (mol%) | Yield (%) |
| 1 | Pd₂(dba)₃ | XPhos | 2 | 75 |
| 2 | Pd₂(dba)₃ | SPhos | 2 | 82 |
| 3 | Pd(OAc)₂ | BINAP | 2 | 68 |
| 4 | Pd₂(dba)₃ | Josiphos | 1 | 88 |
| 5 | Pd₂(dba)₃ | Josiphos | 0.5 | 85 |
This table represents a hypothetical optimization study for a key synthetic step, illustrating the impact of different catalyst systems on the reaction yield.
Solvent Effects and Reaction Medium Engineering
The choice of solvent is a critical parameter in the synthesis of this compound, as it can influence reaction rates, selectivity, and the solubility of reactants and catalysts. A range of solvents, from polar aprotic to nonpolar, may be screened to find the optimal reaction medium. For nucleophilic aromatic substitution (SNAr) reactions on chloropyridines, polar aprotic solvents like DMF, DMSO, and NMP are often used to facilitate the reaction.
Reaction medium engineering also involves considering the environmental impact of the solvent. The trend towards green chemistry encourages the use of more benign solvents. For multicomponent reactions leading to pyridine derivatives, solvents like ethanol are often preferred. In some cases, solvent-free conditions, potentially with microwave assistance, can offer a more environmentally friendly alternative. The effect of the solvent on the reaction outcome is often systematically investigated to enhance performance. nih.gov
Table 2: Hypothetical Solvent Screening Results
| Entry | Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
| 1 | Toluene | 2.4 | 24 | 45 |
| 2 | THF | 7.6 | 18 | 65 |
| 3 | Acetonitrile | 37.5 | 12 | 78 |
| 4 | DMF | 38.3 | 8 | 85 |
| 5 | DMSO | 47.2 | 8 | 88 |
This table illustrates a hypothetical screening of solvents for a synthetic step, showing the correlation between solvent polarity, reaction time, and yield.
Temperature and Pressure Dependencies
Temperature and pressure are fundamental parameters that control the kinetics and thermodynamics of chemical reactions. For the synthesis of substituted pyridines, these parameters are optimized to achieve the desired reaction rate and to minimize the formation of byproducts. Nucleophilic aromatic substitution reactions on less reactive substrates like chloropyridines often require elevated temperatures to proceed at a reasonable rate.
In some cases, high-pressure conditions can be employed to enhance reaction rates, particularly for reactions involving gaseous reagents like ammonia (B1221849) in an amination step. The use of sealed reaction vessels or autoclaves allows for reactions to be conducted at temperatures above the boiling point of the solvent, which can significantly shorten reaction times.
Table 3: Hypothetical Effect of Temperature on Reaction Yield
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 80 | 24 | 55 |
| 2 | 100 | 12 | 72 |
| 3 | 120 | 6 | 89 |
| 4 | 140 | 6 | 85 (with byproduct formation) |
This table presents a hypothetical study on the effect of temperature on the yield of a key reaction step, indicating an optimal temperature range.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are integral to modern synthetic chemistry, aiming to design processes that are environmentally benign and sustainable.
Atom Economy and E-Factor Analysis
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com An ideal reaction has a 100% atom economy, where all atoms of the reactants are incorporated into the final product. The E-Factor (Environmental Factor) is another green chemistry metric that quantifies the amount of waste generated per unit of product.
Table 4: Hypothetical Atom Economy and E-Factor for a Synthetic Route
| Step | Reaction Type | Atom Economy (%) | E-Factor (kg waste/kg product) |
| 1 | Nitration | 75 | 5.2 |
| 2 | Reduction | 85 | 3.5 |
| 3 | Chlorination | 60 | 8.1 |
| 4 | Etherification | 90 | 2.0 |
| Overall | - | <50 | >18.8 |
This table provides a hypothetical analysis of the green chemistry metrics for a multi-step synthesis, highlighting areas for potential improvement.
Development of Sustainable Synthetic Pathways
Developing sustainable pathways for the synthesis of this compound involves several strategies. One approach is to utilize starting materials derived from renewable feedstocks. Another is to employ catalytic reactions that can be run at lower temperatures and with higher efficiency, reducing energy consumption.
The use of multicomponent reactions, where three or more reactants combine in a single step to form the product, is a powerful strategy for improving the sustainability of a synthesis. nih.gov These reactions often have higher atom economy and reduce the number of synthetic steps, leading to less waste generation.
Minimization of Byproduct Formation
The minimization of byproduct formation is a key aspect of green chemistry. This can be achieved through the use of highly selective catalysts and the optimization of reaction conditions. For the synthesis of this compound, potential byproducts could arise from side reactions such as over-chlorination, hydrolysis of the tert-butoxy group, or the formation of regioisomers.
Careful control of stoichiometry, temperature, and reaction time can help to suppress these side reactions. The use of in-situ reaction monitoring techniques, such as spectroscopy, can aid in the optimization of conditions to maximize the formation of the desired product and minimize waste.
Reactivity and Reaction Mechanisms of 4 Tert Butoxy 5 Chloropyridin 3 Amine
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) on the pyridine (B92270) ring is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. wikipedia.orgyoutube.com When such reactions do occur, they typically proceed at the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. aklectures.comvaia.com In the case of 4-(tert-butoxy)-5-chloropyridin-3-amine, the pyridine ring is substituted with two electron-donating groups (amine and tert-butoxy) and one deactivating group (chloro). The powerful activating and ortho-, para-directing effect of the amino group at C3, along with the ortho-, para-directing tert-butoxy (B1229062) group at C4, significantly influences the regioselectivity of electrophilic attack.
Regioselectivity and Steric Hindrance Effects
The primary directing influence for electrophilic aromatic substitution on this compound is the amino group at the C3 position. As a strong activating group, it directs incoming electrophiles to its ortho and para positions. The positions ortho to the amino group are C2 and C4, while the para position is C6.
The position C4 is already substituted with a tert-butoxy group. The position C2 is sterically unencumbered. The position C6 is adjacent to the chloro substituent at C5. The tert-butoxy group at C4 is a bulky substituent and is known to exert significant steric hindrance, which can impede the approach of an electrophile to the adjacent C5 and, to a lesser extent, the C3 positions. numberanalytics.comstackexchange.comnih.gov
Considering these factors, electrophilic attack is most likely to occur at the C2 or C6 positions. The electronic activation by the amino group at C3 and the tert-butoxy group at C4 (directing to C2 and C6) would favor substitution at these positions. However, the bulky tert-butoxy group may sterically hinder the approach of the electrophile to some extent, potentially influencing the ratio of C2 to C6 substituted products. numberanalytics.comnumberanalytics.com
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Electronic Effects | Steric Effects | Predicted Outcome |
|---|---|---|---|
| C2 | Activated (ortho to NH2) | Less hindered | Favorable |
Mechanistic Investigations of Substitution Patterns
The mechanism of electrophilic aromatic substitution on this compound would proceed through the formation of a resonance-stabilized cationic intermediate, known as a Wheland intermediate or sigma complex. The stability of this intermediate determines the preferred position of attack.
Attack at C2 would lead to a carbocation that is significantly stabilized by resonance, with the positive charge being delocalized onto the amino nitrogen. This is a highly favorable resonance contributor. Similarly, attack at C6 would also allow for delocalization of the positive charge onto the amino nitrogen. The relative stability of the intermediates for C2 and C6 attack, and thus the product ratio, would be influenced by the steric bulk of the incoming electrophile and the tert-butoxy group.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNA) on pyridine rings is generally favored at the 2- and 4-positions, as the electronegative nitrogen atom can stabilize the negative charge in the Meisenheimer intermediate. pearson.comchegg.comvaia.com The chloro substituent in this compound is at the 5-position, which is not an activated position for classical SNAr reactions.
Displacement of the Chloro Substituent
Direct displacement of the chloro group at the 5-position by a nucleophile via a traditional SNAr mechanism is expected to be difficult and likely requires harsh reaction conditions or the use of a catalyst. The absence of a strongly electron-withdrawing group ortho or para to the chlorine atom makes the C5 position less electrophilic.
However, modern cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a viable pathway for the displacement of the chloro substituent with an amine. wikipedia.orgchegg.comrsc.orgyoutube.com This palladium-catalyzed reaction is known to be effective for the amination of a wide range of aryl and heteroaryl halides, including those that are unreactive in traditional SNAr reactions.
Table 2: Potential Nucleophilic Substitution Reactions for Displacement of the Chloro Substituent
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Buchwald-Hartwig Amination | R2NH, Pd catalyst, ligand, base | 5-amino substituted pyridine |
Influence of the tert-Butoxy Group on Reactivity
The tert-butoxy group at the 4-position is primarily an electron-donating group through resonance, which would slightly deactivate the ring towards nucleophilic attack by increasing electron density. However, its main influence in nucleophilic aromatic substitution is likely to be steric. While it does not directly block the C5 position, its bulkiness could influence the approach of the nucleophile and any associated catalyst complexes.
Transformations Involving the Amine Functionality
The primary amine group at the C3 position is a versatile functional handle that can undergo a variety of chemical transformations. stackexchange.com
Common reactions involving the amine functionality include:
Acylation: The amine can be readily acylated with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. researchgate.net
Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. However, polyalkylation can be a competing reaction. researchgate.net Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation. nih.gov
Diazotization: The primary aromatic amine can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). google.comscienceforums.netlibretexts.org These diazonium salts are versatile intermediates that can be subsequently converted to a wide range of functional groups, including hydroxyl, halides, and cyano groups, through Sandmeyer-type reactions.
Table 3: Representative Transformations of the Amine Functionality
| Reaction | Reagent | Product Functional Group |
|---|---|---|
| Acylation | Acetyl chloride, base | N-acetylamino |
| Alkylation | Methyl iodide, base | N-methylamino |
| Reductive Amination | Benzaldehyde, NaBH(OAc)3 | N-benzylamino |
Derivatization via Acylation and Alkylation
The primary amino group of this compound is readily derivatized through acylation and alkylation, common strategies for modifying the amine's properties or for building more complex molecular architectures.
Acylation: The nucleophilic amine reacts with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. These reactions typically proceed under basic conditions to neutralize the acid byproduct (e.g., HCl). Pyridine or triethylamine (B128534) are common bases for this transformation. For less reactive acylating agents, a catalyst like 4-(dimethylamino)pyridine (DMAP) can be employed to accelerate the reaction. nih.gov For example, reaction with acetyl chloride would yield N-(4-(tert-butoxy)-5-chloropyridin-3-yl)acetamide. This transformation is often used to protect the amino group or to introduce a new functional moiety.
Alkylation: Direct alkylation of the amino group with alkyl halides can be challenging as it often leads to a mixture of mono-, di-alkylated products, and even quaternary ammonium (B1175870) salts. researchgate.net The initial product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to subsequent alkylation reactions. researchgate.net To achieve selective mono-alkylation, specific methodologies such as reductive amination or the use of protecting groups are generally preferred. However, under carefully controlled conditions, for instance by using a strong base like sodium or potassium tert-butoxide in an aprotic solvent like DMSO, mono-alkylation may be favored. oregonstate.eduacs.org
Table 1: Representative Acylation and Alkylation Reactions
| Reaction Type | Reagent Example | Product Example | Typical Conditions |
| Acylation | Acetyl Chloride | N-(4-(tert-butoxy)-5-chloropyridin-3-yl)acetamide | Base (e.g., Pyridine, Triethylamine), CH₂Cl₂, 0 °C to RT |
| Acylation | Acetic Anhydride | N-(4-(tert-butoxy)-5-chloropyridin-3-yl)acetamide | Base (e.g., Pyridine), optional DMAP catalyst, RT |
| Alkylation | Methyl Iodide | 4-(tert-Butoxy)-5-chloro-N-methylpyridin-3-amine | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetonitrile) |
| Alkylation | Benzyl Bromide | N-Benzyl-4-(tert-butoxy)-5-chloropyridin-3-amine | Base (e.g., NaOtBu), Solvent (e.g., DMSO) |
Diazotization and Subsequent Reactions
The primary amino group at the C3 position allows this compound to undergo diazotization. This process converts the amine into a highly versatile diazonium salt intermediate (4-(tert-butoxy)-5-chloropyridin-3-yldiazonium), which is an excellent leaving group (N₂) that can be displaced by a wide variety of nucleophiles. acs.org The reaction is typically carried out by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl or H₂SO₄ at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. researchgate.net
Sandmeyer and Related Reactions: The resulting diazonium salt is a key intermediate for introducing a range of substituents onto the pyridine ring, often via copper(I)-catalyzed Sandmeyer reactions. nih.gov
Halogenation: Treatment with CuCl, CuBr, or KI allows for the replacement of the diazonium group with -Cl, -Br, and -I, respectively. researchgate.net
Cyanation: The use of CuCN introduces a nitrile group (-CN), providing a valuable synthetic handle for further transformations into carboxylic acids, amines, or amides.
Hydroxylation: Gently warming the aqueous diazonium salt solution leads to its reaction with water, replacing the diazonium group with a hydroxyl (-OH) group to form a pyridinol derivative. nih.gov
Schiemann Reaction: For the introduction of a fluorine atom, the Schiemann reaction is employed. This involves the formation of a diazonium tetrafluoroborate (B81430) salt by adding tetrafluoroboric acid (HBF₄), which can often be isolated. Subsequent gentle heating of this salt results in the loss of nitrogen gas and boron trifluoride (BF₃) to yield the corresponding fluoro-pyridine derivative. acs.orgresearchgate.net
Table 2: Potential Transformations via Diazotization
| Reaction Name | Reagent(s) | Product Functional Group |
| Diazotization | NaNO₂, HCl (aq) | -N₂⁺Cl⁻ |
| Sandmeyer (Chlorination) | CuCl | -Cl |
| Sandmeyer (Bromination) | CuBr | -Br |
| Iodination | KI | -I |
| Schiemann (Fluorination) | 1. HBF₄; 2. Heat | -F |
| Sandmeyer (Cyanation) | CuCN | -CN |
| Hydroxylation | H₂O, Heat | -OH |
| Reduction | H₃PO₂ | -H |
Metal-Catalyzed Coupling Reactions
The chlorine atom at the C5 position of this compound serves as an effective handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex biaryl, heteroaryl, and substituted amine structures.
Suzuki-Miyaura Coupling at the Chloro Position
The Suzuki-Miyaura coupling is a versatile method for forming a C-C bond between the C5 position of the pyridine ring and various aryl, heteroaryl, or vinyl groups. The reaction involves a palladium catalyst, a boronic acid or ester as the coupling partner, and a base. libretexts.org Research on closely related substrates, such as 5-bromo-2-methylpyridin-3-amine, has demonstrated the efficacy of this reaction. nih.gov Typical conditions involve a palladium(0) catalyst, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and a phosphine (B1218219) ligand.
Common catalyst systems include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or systems using specialized ligands like Amphos. nih.govtcichemicals.com A base, such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄), is essential for the transmetalation step of the catalytic cycle. nih.govtcichemicals.com The reaction is typically performed in a solvent mixture, such as 1,4-dioxane (B91453) and water. nih.gov
Table 3: Example Suzuki-Miyaura Coupling Reaction
| Coupling Partner | Catalyst System | Base | Solvent | Product Type |
| Phenylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane / H₂O | 3-Amino-4-(tert-butoxy)-5-phenylpyridine |
| 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane / H₂O | 3-Amino-4-(tert-butoxy)-5-(4-methoxyphenyl)pyridine |
| Thiophen-2-ylboronic Acid | Pd(Amphos)₂Cl₂ | K₂CO₃ | Toluene / H₂O | 3-Amino-4-(tert-butoxy)-5-(thiophen-2-yl)pyridine |
Buchwald-Hartwig Amination and Related Reactions
The Buchwald-Hartwig amination enables the formation of a C-N bond at the chloro-substituted C5 position, providing a direct route to N-arylated or N-alkylated derivatives. This palladium-catalyzed reaction couples the aryl chloride with a primary or secondary amine in the presence of a strong, non-nucleophilic base and a bulky, electron-rich phosphine ligand. wikipedia.orglibretexts.org
The choice of ligand is critical and depends on the specific substrates being coupled. Commonly used ligands include biaryl phosphines like XPhos and SPhos, which are effective for coupling aryl chlorides. nih.gov The base, typically sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), plays a crucial role in both the deprotonation of the amine coupling partner and the regeneration of the active catalyst. libretexts.org This reaction is highly valuable for synthesizing complex diarylamines and other substituted amine structures found in pharmaceuticals and materials science. snnu.edu.cnnih.gov The existing amino group on the pyridine ring might require protection to prevent side reactions, although careful selection of the ligand and base can sometimes provide selectivity.
Table 4: Typical Conditions for Buchwald-Hartwig Amination
| Amine Partner | Palladium Precursor | Ligand | Base | Product Type |
| Aniline | Pd₂(dba)₃ | XPhos | NaOtBu | N⁵-Phenyl-4-(tert-butoxy)pyridine-3,5-diamine |
| Morpholine | Pd(OAc)₂ | SPhos | Cs₂CO₃ | 4-(3-Amino-4-(tert-butoxy)pyridin-5-yl)morpholine |
| Benzylamine | Pd₂(dba)₃ | RuPhos | LiHMDS | N⁵-Benzyl-4-(tert-butoxy)pyridine-3,5-diamine |
Sonogashira Coupling and Alkyne Functionalization
The Sonogashira coupling reaction is an efficient method for forming a C-C bond between the C5 position of the pyridine ring and a terminal alkyne. organic-chemistry.org This transformation introduces an alkyne moiety, which is a versatile functional group for further chemistry, including click reactions, hydrogenations, or subsequent coupling reactions. The reaction is catalyzed by a palladium(0) complex and typically requires a copper(I) co-catalyst, such as copper(I) iodide (CuI). wikipedia.org
The reaction is carried out in the presence of an amine base, like triethylamine or diisopropylamine, which also often serves as the solvent. wikipedia.org Studies on analogous 2-amino-5-chloropyridines have shown successful coupling with a variety of terminal alkynes, including aromatic and aliphatic alkynes, to produce the corresponding 5-alkynylpyridine derivatives in good yields. scirp.org Copper-free Sonogashira protocols have also been developed, which can be advantageous for substrates sensitive to copper salts. libretexts.org
Table 5: Example Sonogashira Coupling Reactions
| Alkyne Partner | Catalyst System | Base | Solvent | Product Type |
| Phenylacetylene | Pd(PPh₃)₄, CuI | Triethylamine | THF | 3-Amino-4-(tert-butoxy)-5-(phenylethynyl)pyridine |
| 1-Hexyne | PdCl₂(PPh₃)₂, CuI | Diisopropylamine | DMF | 3-Amino-4-(tert-butoxy)-5-(hex-1-yn-1-yl)pyridine |
| Trimethylsilylacetylene | Pd(PPh₃)₄, CuI | Triethylamine | Toluene | 3-Amino-4-(tert-butoxy)-5-((trimethylsilyl)ethynyl)pyridine |
Oxidation and Reduction Pathways
The functional groups on this compound present distinct opportunities for oxidation and reduction reactions.
Oxidation: The most susceptible site for oxidation is the pyridine ring nitrogen. Treatment with an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid, can convert the pyridine to its corresponding N-oxide. arkat-usa.orgorganic-chemistry.org The formation of this compound N-oxide alters the electronic properties of the ring, making it more electron-deficient and potentially modifying its reactivity in subsequent reactions. The primary amino group can also be oxidized, but this typically requires more specific or harsher reagents and is less common than N-oxidation.
Reduction: The primary pathway for reduction is the hydrogenolysis of the carbon-chlorine bond. This dehalogenation can be achieved through catalytic hydrogenation. oregonstate.edu This reaction is typically performed using a palladium catalyst, such as palladium on carbon (Pd/C) or palladium on calcium carbonate, under an atmosphere of hydrogen gas. oregonstate.edu A base, such as sodium acetate, magnesium oxide, or triethylamine, is often added to the reaction mixture to neutralize the hydrochloric acid that is formed as a byproduct. oregonstate.edu This process removes the chloro substituent, yielding 4-(tert-butoxy)pyridin-3-amine.
Table 6: Summary of Oxidation and Reduction Pathways
| Reaction Type | Reagent(s) | Site of Reaction | Product |
| Oxidation | m-CPBA or H₂O₂/AcOH | Pyridine Nitrogen | This compound N-oxide |
| Reduction (Dehalogenation) | H₂, Pd/C, Base (e.g., NaOAc) | C5-Cl bond | 4-(tert-Butoxy)pyridin-3-amine |
Oxidation of the Pyridine Ring
The oxidation of this compound can proceed at two primary sites: the pyridine ring nitrogen and the exocyclic amino group. The outcome of the oxidation is highly dependent on the nature of the oxidizing agent and the reaction conditions.
The pyridine nitrogen, with its lone pair of electrons, is susceptible to oxidation by peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, to form the corresponding N-oxide. The electronic nature of the substituents on the pyridine ring influences the rate of N-oxidation. The tert-butoxy group at the 4-position is an electron-donating group, which increases the electron density at the ring nitrogen, thereby facilitating oxidation. Conversely, the chloro and amino groups, particularly the former, are electron-withdrawing, which can decrease the nucleophilicity of the ring nitrogen and thus slow down the rate of N-oxidation.
The amino group at the 3-position can also be a site of oxidation. Strong oxidizing agents can convert the primary amine to various oxidation states, including nitroso, nitro, or azo compounds. The oxidation of aromatic amines can be complex, often leading to a mixture of products. For instance, the oxidation of 3-aminopyridine (B143674) with peroxomonosulfuric acid has been studied and shown to involve a nucleophilic attack of the amino nitrogen on the peroxo oxygen. researchgate.net Similar reactivity can be anticipated for this compound.
It is also possible for oxidation to occur on the tert-butyl group, although this typically requires more forcing conditions.
Reduction of the Pyridine Core or Amine Group
The reduction of this compound can target the pyridine ring or the chloro substituent. The primary amine group is already in its lowest oxidation state and is therefore not susceptible to reduction.
Catalytic hydrogenation, using catalysts such as palladium, platinum, or nickel, can reduce the pyridine ring to the corresponding piperidine. This reaction typically requires high pressures and temperatures. The choice of catalyst and reaction conditions can influence the stereoselectivity of the hydrogenation.
Alternatively, the pyridine ring can be reduced to a 1,4-dihydropyridine (B1200194) derivative using reducing agents like sodium dithionite. The substituents on the ring will affect the stability and reactivity of the resulting dihydropyridine.
The chloro group at the 5-position can be removed via reductive dehalogenation. This can be achieved through catalytic hydrogenation, where the chloro group is replaced by a hydrogen atom. Other methods for reductive dehalogenation include the use of metal/acid systems or hydride reagents.
The tert-butoxy group is generally stable to most reducing conditions used for the pyridine ring and chloro group.
Mechanistic Studies of Select Chemical Transformations
Kinetic Isotope Effects
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the effect of isotopic substitution on the reaction rate. wikipedia.orglibretexts.org For reactions involving this compound, KIE studies could provide insight into transition state structures.
For example, in a hypothetical reaction involving the cleavage of a C-H bond on the pyridine ring or the N-H bond of the amine, a primary deuterium (B1214612) KIE (kH/kD > 1) would be expected if this bond breaking occurs in the rate-determining step. The magnitude of the KIE can provide information about the symmetry of the transition state.
Secondary KIEs could be used to probe changes in hybridization at a particular atom during the reaction. For instance, if a reaction at the amine nitrogen involves a change in hybridization from sp2 to sp3 in the transition state, a secondary KIE could be observed by substituting one of the amine hydrogens with deuterium.
Below is a hypothetical data table illustrating how KIEs could be applied to study an enzymatic oxidation of the amine group, drawing parallels from studies on other amine oxidases. nih.gov
| Isotopologue | Rate Constant (s⁻¹) | kH/kD | Interpretation |
| Unlabeled Substrate | 1.0 | - | Reference rate |
| N-deuterated Substrate | 0.2 | 5.0 | Significant primary KIE, suggesting N-H bond cleavage is rate-limiting |
| Ring-deuterated (C2) | 0.95 | 1.05 | Small secondary KIE, suggesting a change in the environment at C2 in the transition state |
This is a hypothetical table for illustrative purposes.
Reaction Coordinate Analysis
Reaction coordinate analysis involves the computational modeling of a reaction pathway to understand the energy changes that occur as reactants are converted into products. A reaction coordinate diagram plots the energy of the system against the reaction coordinate, which represents the progress of the reaction.
For a potential nucleophilic aromatic substitution reaction on this compound, where the chloro group is displaced by a nucleophile, a reaction coordinate analysis could reveal the structure of the transition state and the presence of any intermediates, such as a Meisenheimer complex.
The diagram would show the relative energies of the reactants, the transition state(s), any intermediates, and the products. The activation energy, which determines the reaction rate, could be calculated from this analysis. The substituents on the pyridine ring would have a significant impact on the energy profile. The electron-donating tert-butoxy group and the electron-donating (by resonance) but inductively withdrawing amino group would influence the stability of any charged intermediates or transition states.
Derivatization and Functionalization of 4 Tert Butoxy 5 Chloropyridin 3 Amine
Synthesis of Novel Heterocyclic Systems Incorporating the Pyridine (B92270) Core
The pyridine ring of 4-(tert-Butoxy)-5-chloropyridin-3-amine is a key structural motif that can be elaborated into more complex fused heterocyclic systems. Annulation reactions, in particular, provide a powerful tool for the construction of novel ring systems with potential applications in medicinal chemistry and materials science.
Annulation Reactions
Annulation reactions involving the amino and chloro substituents of this compound can lead to the formation of fused bicyclic and tricyclic heterocycles. For instance, the reaction of related 3-aminopyridine (B143674) derivatives with appropriate reagents can yield pyrido[3,4-d]pyrimidines and thieno[2,3-b]pyridines, which are known scaffolds in drug discovery. wikipedia.orgwikipedia.org
One common strategy for the synthesis of pyrido[3,4-d]pyrimidines involves the cyclocondensation of a 3-aminopyridine with a one-carbon synthon, such as formamide (B127407) or orthoformates. While specific examples with this compound are not extensively documented in readily available literature, the general reactivity of the 3-amino-4-alkoxypyridine scaffold suggests its suitability for such transformations. The chloro substituent at the 5-position can further influence the reactivity and provide a handle for subsequent functionalization.
The construction of thieno[2,3-b]pyridine (B153569) systems can be achieved through reactions like the Gewald reaction, which involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base. wikipedia.org Although direct application to this compound is not explicitly detailed, the amino group could potentially participate in related cyclization strategies to form the thiophene (B33073) ring fused to the pyridine core.
| Fused Heterocycle | General Synthetic Approach | Potential Reagents |
| Pyrido[3,4-d]pyrimidine | Cyclocondensation | Formamide, Triethyl orthoformate |
| Thieno[2,3-b]pyridine | Gewald-type reaction | α-haloketones, elemental sulfur |
Ring Expansion and Contraction Strategies
Ring expansion and contraction strategies offer pathways to novel heterocyclic scaffolds that are not readily accessible through direct synthesis. These transformations often involve the generation of reactive intermediates that undergo skeletal rearrangements. For the pyridine core of this compound, such strategies could potentially lead to the formation of diazepine (B8756704) or pyrrolopyridine derivatives. However, specific examples of ring expansion or contraction reactions involving this particular compound are not well-documented in the scientific literature, representing an area for future investigation.
Preparation of Substituted Pyridin-3-amine Analogues
The functional groups present on the this compound scaffold provide multiple opportunities for modification, allowing for the synthesis of a diverse library of substituted pyridin-3-amine analogues.
Modification of the tert-Butoxy (B1229062) Group
The tert-butoxy group serves as a bulky, electron-donating group and can also act as a protecting group for the 4-hydroxy functionality. Its removal, typically under acidic conditions, unmasks the hydroxyl group, which can then be further functionalized.
Deprotection of the tert-Butoxy Group:
The cleavage of the tert-butyl ether can be achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). libretexts.orgpressbooks.pub This reaction proceeds via protonation of the ether oxygen, followed by the departure of the stable tert-butyl cation. longdom.org
| Reagent | Conditions | Product |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM), Room Temperature | 5-chloro-3-aminopyridin-4-ol |
| Hydrochloric Acid (HCl) | Dioxane or Methanol, Heat | 5-chloro-3-aminopyridin-4-ol |
Once deprotected, the resulting 4-hydroxypyridine (B47283) can undergo various reactions, such as O-alkylation or O-acylation, to introduce a wide range of substituents at this position.
Introduction of Diverse Functionalities at C-2 and C-6 Positions
The C-2 and C-6 positions of the pyridine ring are susceptible to functionalization, primarily through modern cross-coupling reactions, leveraging the chloro substituent at C-5 to direct or influence these transformations. While the chloro group is at C-5, palladium-catalyzed cross-coupling reactions are highly versatile for the functionalization of halopyridines in general. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions:
Suzuki Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling the chloropyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. This would enable the introduction of various aryl, heteroaryl, or alkyl groups. tcichemicals.com
Buchwald-Hartwig Amination: This method facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the chloro-substituted position, or potentially at other positions if further halogenated. wikipedia.orglibretexts.orgorganic-chemistry.org
Sonogashira Coupling: This reaction forms carbon-carbon triple bonds by coupling the chloropyridine with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org
| Coupling Reaction | Reagents | Functional Group Introduced |
| Suzuki Coupling | Aryl/alkyl boronic acid, Pd catalyst, Base | Aryl, Alkyl |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amino |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl |
These cross-coupling reactions provide a powerful platform for the synthesis of a diverse array of substituted pyridin-3-amine analogues with tailored electronic and steric properties.
Design and Synthesis of Advanced Scaffolds
The derivatization of this compound can lead to the creation of advanced molecular scaffolds with potential applications in various fields, including medicinal chemistry. The strategic combination of the functionalization methods described above can be used to build complex molecules with specific three-dimensional structures and functionalities.
For example, the synthesis of tricyclic heterocyclic systems can be envisioned by first introducing a reactive handle at the C-2 or C-6 position via a cross-coupling reaction, followed by an intramolecular cyclization reaction. The development of such multi-step synthetic sequences allows for the construction of unique and complex molecular architectures based on the this compound core. The pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine scaffold, for instance, has been explored for its potential as a VEGFR-2 inhibitor, highlighting the utility of fused pyridine systems in drug discovery. nih.gov
Multicomponent Reactions Involving this compound
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. mdpi.commdpi.com Given the presence of a primary amine, this compound is a prime candidate for participation in several types of MCRs, most notably the Ugi four-component reaction (U-4CR).
The Ugi reaction is a cornerstone of MCR chemistry, typically involving a primary amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. nih.gov The reaction proceeds through the formation of an imine from the amine and carbonyl compound, which is then attacked by the isocyanide and the carboxylate, ultimately yielding a dipeptide-like α-acylamino amide structure after an intramolecular rearrangement. fu-berlin.de
In a hypothetical Ugi reaction, this compound would serve as the amine component. The steric hindrance from the adjacent tert-butoxy group and the electronic effect of the chloro substituent could influence the rate of the initial imine formation, but the nucleophilicity of the amine is expected to be sufficient for the reaction to proceed. A wide variety of aldehydes, carboxylic acids, and isocyanides could be employed, making this a powerful strategy for generating a diverse library of complex molecules centered on the substituted pyridine scaffold.
For instance, reacting this compound with benzaldehyde, acetic acid, and tert-butyl isocyanide would theoretically yield N-(4-(tert-butoxy)-5-chloropyridin-3-yl)-N-(tert-butyl)-2-oxo-2-phenylacetamide. The general applicability allows for extensive structural variation, as illustrated in the table below.
Table 1: Hypothetical Ugi Reaction with this compound This table presents theoretical products from a Ugi four-component reaction involving this compound as the amine component.
| Carbonyl Component | Carboxylic Acid | Isocyanide Component | Hypothetical Product Structure |
| Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | |
| Cyclohexanone | Propanoic Acid | Cyclohexyl isocyanide | |
| Formaldehyde | Benzoic Acid | Benzyl isocyanide |
While some MCRs involving 2-aminopyridines result in fused heterocyclic systems like imidazo[1,2-a]pyridines due to the participation of the pyridine ring nitrogen, the 3-amino substitution pattern in this compound makes a similar intramolecular cyclization pathway less probable. fu-berlin.de Therefore, it is more likely to function as a standard primary amine component, leading to the formation of linear α-acylamino amide products.
4 Tert Butoxy 5 Chloropyridin 3 Amine As a Synthetic Intermediate
Process Chemistry Considerations
Scale-Up Methodologies
The transition from laboratory-scale synthesis to industrial production of 4-(tert-Butoxy)-5-chloropyridin-3-amine involves addressing several challenges, including reaction kinetics, heat and mass transfer, and process safety. Methodologies for scaling up the synthesis often focus on ensuring consistency, minimizing operational hazards, and maintaining cost-effectiveness.
A common synthetic route to analogous substituted aminopyridines that can be adapted for large-scale production involves the amination of a suitable pyridine (B92270) precursor. For instance, the Buchwald-Hartwig amination has emerged as a powerful tool for the formation of carbon-nitrogen bonds in the synthesis of complex molecules, including pharmaceutical intermediates. The scalability of this reaction is a key consideration for industrial applications.
In a scaled-up process, reaction parameters are carefully controlled. The choice of solvent is critical; it must not only facilitate the reaction but also be suitable for large-scale operations in terms of safety, cost, and ease of removal. Solvents such as toluene, dioxane, and tetrahydrofuran (B95107) are often employed in these types of reactions. The selection of the appropriate palladium catalyst and ligand is also crucial for achieving high efficiency and turnover numbers, which are critical for cost-effective large-scale synthesis.
Furthermore, the order and rate of reagent addition are meticulously controlled in a scaled-up batch to manage the reaction exotherm and prevent the formation of impurities. The use of automated reactor systems allows for precise control over temperature, pressure, and stirring speed, ensuring batch-to-batch consistency.
Below is a representative table outlining typical parameters that are considered and optimized during the scale-up of a synthetic step analogous to the preparation of this compound.
Table 1: Key Parameters for Scale-Up of Substituted Aminopyridine Synthesis
| Parameter | Laboratory Scale (Exemplary) | Pilot Plant Scale (Exemplary) | Considerations for Scale-Up |
|---|---|---|---|
| Reactant A | 1.0 eq | 1.0 eq | Consistent molar ratio is crucial for stoichiometry. |
| Reactant B | 1.2 eq | 1.15 eq | Slight adjustment to minimize excess reagent and subsequent purification challenges. |
| Catalyst Loading | 2 mol% | 0.5 - 1 mol% | Lowering catalyst loading is critical for cost reduction on a large scale. |
| Solvent Volume | 10 mL/g of Reactant A | 5-7 L/kg of Reactant A | Reduced solvent volume improves process intensity but may affect solubility and stirring. |
| Temperature | 100 °C | 90-95 °C | Lowering temperature can improve the safety profile and reduce energy consumption. |
| Reaction Time | 12 hours | 18-24 hours | Reaction times may be longer to ensure complete conversion at lower temperatures or catalyst loadings. |
| Agitation Speed | 500 rpm | 100-200 rpm | Effective mixing is critical for mass and heat transfer in large reactors. |
Purity and Yield Optimization in Large-Scale Synthesis
Achieving high purity and yield is a primary objective in the industrial synthesis of this compound. Optimization strategies often involve a multi-faceted approach, encompassing reaction conditions, work-up procedures, and final purification methods.
Reaction Optimization: Design of Experiments (DoE) is a powerful statistical tool often employed to systematically optimize reaction parameters such as temperature, catalyst loading, reactant concentration, and reaction time. This approach allows for the identification of optimal conditions that maximize yield while minimizing the formation of impurities. For instance, in a Buchwald-Hartwig amination, the choice of base and its concentration can significantly impact the reaction outcome.
Work-up and Isolation: The initial isolation of the crude product from the reaction mixture is a critical step. On a large scale, this typically involves quenching the reaction, followed by extraction and solvent removal. The choice of extraction solvents and the pH adjustment during the work-up are optimized to selectively remove impurities and unreacted starting materials.
Crystallization and Purification: Crystallization is a highly effective method for purifying solid organic compounds on a large scale. The selection of an appropriate solvent or solvent system is paramount for obtaining the desired polymorph with high purity. Anti-solvent crystallization, where a solvent in which the product is insoluble is added to a solution of the product, is a common technique used in industrial settings.
For impurities that are difficult to remove by crystallization, chromatographic techniques may be employed. While preparative high-performance liquid chromatography (HPLC) is generally not feasible for very large quantities, medium-pressure liquid chromatography (MPLC) or simulated moving bed (SMB) chromatography can be viable options for high-value intermediates.
The following table summarizes common strategies for purity and yield optimization in the large-scale synthesis of a compound like this compound.
Table 2: Strategies for Purity and Yield Optimization
| Strategy | Description | Impact on Purity | Impact on Yield |
|---|---|---|---|
| Raw Material Quality Control | Ensuring the purity of starting materials and reagents. | High | High |
| Process Parameter Optimization (DoE) | Systematic optimization of reaction conditions to minimize side reactions. | High | High |
| Impurity Profiling | Identification and tracking of key impurities to understand their formation and facilitate their removal. | High | Moderate |
| Optimized Work-up Procedure | Tailored extraction and washing steps to remove specific impurities. | High | Moderate |
| Recrystallization | Use of specific solvent systems to achieve high purity of the final product. | Very High | Moderate to High |
| Slurry Washes | Washing the isolated solid with a solvent in which the impurities are soluble but the product is not. | Moderate | High |
| Chromatographic Purification | Employed for the removal of closely related impurities when necessary. | Very High | Moderate |
By implementing these scale-up methodologies and optimization strategies, the large-scale production of this compound can be achieved with high efficiency, purity, and yield, ensuring a reliable supply of this important synthetic intermediate for the pharmaceutical industry.
Computational Chemistry and Theoretical Studies of 4 Tert Butoxy 5 Chloropyridin 3 Amine
Electronic Structure and Molecular Orbital Analysis
The electronic structure of a molecule is fundamental to its chemical properties. Through computational methods like Density Functional Theory (DFT), a detailed picture of the electron distribution and molecular orbitals of 4-(tert-Butoxy)-5-chloropyridin-3-amine can be obtained. These calculations provide insights into the molecule's reactivity, stability, and spectroscopic properties.
HOMO-LUMO Gaps and Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and stability. nih.govcolab.ws A smaller gap generally indicates higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, particularly the amino group and the nitrogen atom within the ring. The LUMO, conversely, would likely be distributed over the pyridine (B92270) ring, influenced by the electron-withdrawing chlorine atom. Theoretical calculations can provide precise energy values for these orbitals, allowing for the quantification of the HOMO-LUMO gap.
Table 1: Hypothetical Frontier Orbital Energies and Reactivity Descriptors for this compound
| Parameter | Value (eV) |
| HOMO Energy | -5.87 |
| LUMO Energy | -1.24 |
| HOMO-LUMO Gap (ΔE) | 4.63 |
| Ionization Potential (I) | 5.87 |
| Electron Affinity (A) | 1.24 |
| Global Hardness (η) | 2.315 |
| Global Softness (S) | 0.216 |
| Electronegativity (χ) | 3.555 |
| Electrophilicity Index (ω) | 2.73 |
Note: These values are illustrative and would be determined through specific computational calculations (e.g., using DFT with a basis set like B3LYP/6-311G(d,p)).
Charge Distribution and Electrostatic Potential Maps
The distribution of electron density within a molecule is rarely uniform. Electronegative atoms like chlorine and nitrogen will draw electron density towards themselves, creating partial negative charges, while other regions of the molecule will become partially positive. This charge distribution can be visualized using Molecular Electrostatic Potential (MEP) maps. biointerfaceresearch.com
In an MEP map of this compound, regions of negative potential (typically colored red or yellow) would be expected around the nitrogen atom of the pyridine ring, the oxygen atom of the tert-butoxy (B1229062) group, and the chlorine atom. These areas represent likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) would be found around the hydrogen atoms of the amino group and the tert-butyl group, indicating sites susceptible to nucleophilic attack.
Conformational Analysis and Energy Landscapes
The three-dimensional structure of a molecule is not static. Rotation around single bonds allows for different spatial arrangements, or conformations, each with an associated energy. Conformational analysis aims to identify the most stable conformations (energy minima) and the energy barriers to rotation between them.
Analysis of Torsional Barriers
The rotation around the C-O bond of the tert-butoxy group and the C-N bond of the amino group in this compound is subject to torsional strain. Computational methods can be used to calculate the energy profile as these bonds are rotated, revealing the energy barriers (torsional barriers) that hinder free rotation. The height of these barriers provides information on the flexibility of the molecule and the relative populations of different conformers at a given temperature.
Table 2: Hypothetical Torsional Barriers for Key Rotatable Bonds in this compound
| Rotatable Bond | Torsional Barrier (kcal/mol) |
| Pyridine-C4 — O-tert-butyl | 3.5 |
| Pyridine-C3 — NH2 | 2.1 |
Note: These values are hypothetical and represent the energy required to rotate from a stable to an unstable conformation.
Influence of Substituents on Molecular Conformation
The substituents on the pyridine ring—the tert-butoxy group, the chlorine atom, and the amino group—play a significant role in determining the molecule's preferred conformation. The bulky tert-butyl group will sterically interact with the adjacent chlorine atom and the hydrogen on the C5 position of the ring, influencing the rotational position of the tert-butoxy group. Similarly, the amino group's orientation will be affected by potential hydrogen bonding interactions with the neighboring tert-butoxy group or the pyridine nitrogen. Computational analysis can quantify these interactions and predict the most stable three-dimensional structure of the molecule.
Reaction Mechanism Modeling
Theoretical chemistry can also be employed to model the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. This allows for the prediction of reaction rates and the identification of the most likely products. For instance, in reactions involving electrophilic substitution on the pyridine ring, computational modeling could predict whether the incoming electrophile will preferentially attack at the C2 or C6 position, based on the calculated activation energies for each pathway. These theoretical investigations can provide invaluable insights that complement and guide experimental studies.
Transition State Elucidation
The elucidation of transition states is a cornerstone of computational chemistry, providing critical insights into the fleeting molecular geometries that dictate reaction rates and mechanisms. For this compound, a primary reaction of interest is nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a nucleophile.
Computational studies on similar chloropyridine systems suggest that SNAr reactions can proceed through either a classical two-step mechanism involving a stable Meisenheimer intermediate or a concerted, single-step mechanism (cSNAr). nih.gov The specific pathway is highly dependent on the nature of the nucleophile, the solvent, and the electronic properties of the substituents on the pyridine ring.
For this compound, density functional theory (DFT) calculations would be employed to locate the transition state(s) for a given SNAr reaction. Methods such as B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-311+G(d,p)), are commonly used for such tasks. The transition state is characterized as a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.
Key Structural Features of a Hypothetical SNAr Transition State:
Incoming Nucleophile: The bond between the nucleophile and the C5 carbon of the pyridine ring would be partially formed.
Leaving Group: The C5-Cl bond would be partially broken and elongated compared to the ground state.
Pyridine Ring: The geometry of the pyridine ring would be distorted from its planar ground state, accommodating the partial sp3 hybridization at the C5 position.
Influence of Substituents: The electron-donating amino (-NH2) and tert-butoxy groups would influence the charge distribution in the transition state, potentially affecting its stability and the reaction barrier height. The amino group at the meta position (C3) and the tert-butoxy group at the para position (C4) relative to the reacting center (C5) would both exert electronic effects on the transition state.
Reaction Pathway Mapping and Energy Profiles
Mapping the reaction pathway involves connecting the reactants, transition state(s), intermediates, and products on a potential energy surface. This is typically achieved using Intrinsic Reaction Coordinate (IRC) calculations, which trace the minimum energy path downhill from the transition state towards both the reactants and products.
Hypothetical Energy Profile for a Two-Step SNAr Reaction:
Reactants: this compound and the nucleophile at their ground state energies.
First Transition State (TS1): The energy barrier for the formation of the Meisenheimer intermediate.
Meisenheimer Intermediate: A local minimum on the potential energy surface, representing the resonance-stabilized anionic intermediate.
Second Transition State (TS2): The energy barrier for the departure of the chloride leaving group.
Products: The substituted pyridine product and the chloride ion.
The presence of the strongly electron-donating amino and tert-butoxy groups would be expected to destabilize the anionic Meisenheimer intermediate, potentially increasing the activation energy compared to a pyridine ring with electron-withdrawing groups. Computational studies on related systems have shown that electron-donating substituents can sometimes favor a concerted mechanism where the intermediate does not exist as a stable species. nih.gov
Spectroscopic Property Predictions
Computational methods are powerful tools for predicting spectroscopic properties, which can aid in the identification and characterization of molecules.
Computational NMR Chemical Shift Prediction
Predicting NMR chemical shifts using computational methods has become a standard procedure in chemical research. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the most common approach for calculating NMR shielding tensors. nih.gov These tensors are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).
For this compound, DFT calculations (e.g., at the B3LYP/6-311+G(d,p) level of theory) would first be used to obtain the optimized molecular geometry. Subsequently, a GIAO calculation would provide the isotropic shielding values for each nucleus (1H, 13C, 15N).
Table 1: Predicted 13C and 1H NMR Chemical Shifts (ppm) for this compound (Hypothetical Data)
| Atom | Predicted 13C Shift (ppm) | Attached Proton(s) | Predicted 1H Shift (ppm) |
| C2 | 135.8 | H2 | 7.85 |
| C3 | 138.2 | -NH2 | 4.50 |
| C4 | 155.4 | ||
| C5 | 115.6 | ||
| C6 | 142.1 | H6 | 8.10 |
| C(tert-butyl) | 79.5 | ||
| CH3(tert-butyl) | 28.7 | CH3 | 1.45 |
Note: These values are illustrative and based on typical shifts for similar substituted pyridines. Actual values would require specific calculations.
Vibrational Frequency Analysis (IR and Raman)
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational frequency analysis can predict these spectra with a high degree of accuracy. Following a geometry optimization, a frequency calculation is performed at the same level of theory. This not only confirms that the optimized structure is a true minimum (no imaginary frequencies) but also provides the frequencies and intensities of all vibrational modes.
A detailed computational study on the closely related molecule, 2-(tert-butoxycarbonyl (Boc)-amino)-5-bromopyridine, using the DFT/B3LYP method has shown excellent agreement between calculated and experimental vibrational frequencies after applying a scaling factor. nih.govresearchgate.net A similar approach for this compound would yield valuable insights into its vibrational spectrum.
Table 2: Selected Predicted Vibrational Frequencies (cm-1) and Their Assignments for this compound (Hypothetical Data)
| Predicted Frequency (cm-1) | Assignment | Description |
| 3450, 3360 | ν(N-H) | Asymmetric and symmetric stretching of the amino group |
| 3080 | ν(C-H) | Aromatic C-H stretching (pyridine ring) |
| 2980 | ν(C-H) | Aliphatic C-H stretching (tert-butyl group) |
| 1620 | δ(N-H) | Amino group scissoring |
| 1580, 1470 | ν(C=C), ν(C=N) | Pyridine ring stretching vibrations |
| 1250 | ν(C-O-C) | Asymmetric stretching of the tert-butoxy group |
| 1100 | ν(C-N) | C3-NH2 stretching |
| 780 | ν(C-Cl) | C5-Cl stretching |
Note: These assignments are based on characteristic frequencies for the respective functional groups and are informed by studies on analogous molecules. nih.govresearchgate.netnih.gov
QSAR/QSPR Applications (Excluding Biological Activity)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or computational properties of molecules with their activities or properties. While often used for biological activity, these methods can also be applied to predict chemical reactivity.
Relating Structural Features to Chemical Reactivity
For a series of substituted pyridines, QSAR/QSPR models can be developed to predict reactivity in reactions like SNAr. This involves calculating a variety of molecular descriptors for each compound and then using statistical methods to build a correlative model.
Key Descriptors for Reactivity Modeling:
Electronic Descriptors:
HOMO/LUMO Energies: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is often correlated with electrophilicity; a lower LUMO energy suggests greater reactivity towards nucleophiles.
Atomic Charges: The partial charge on the carbon atom bearing the leaving group (C5) can indicate its susceptibility to nucleophilic attack.
Molecular Electrostatic Potential (MEP): The MEP surface visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
Topological Descriptors: These are numerical values derived from the molecular graph that describe size, shape, and branching.
Quantum Chemical Descriptors: Properties like chemical hardness, softness, and electrophilicity index can be calculated from DFT outputs and used to quantify reactivity. researchgate.net
For this compound, the presence of two electron-donating groups (amino and tert-butoxy) would be expected to increase the electron density on the pyridine ring. This would raise the energy of the LUMO and make the C5 carbon less electrophilic compared to an unsubstituted chloropyridine. A QSAR model for SNAr reactivity would likely predict a lower reaction rate for this compound compared to chloropyridines bearing electron-withdrawing substituents. The model would quantify the combined electronic effect of the -NH2 and -O-tBu groups on the activation barrier of the substitution reaction.
Prediction of Synthetic Feasibility
The synthetic feasibility of a molecule is a critical consideration in chemical research and development, determining the practicality and potential cost of its production. Computational chemistry offers powerful tools to predict the synthetic accessibility of a target molecule before any laboratory work is undertaken. These methods rely on vast databases of known chemical reactions and sophisticated algorithms to propose potential synthetic routes and to calculate scores that quantify the complexity of a molecule's synthesis. This section explores the predicted synthetic feasibility of this compound through the lens of established computational methodologies.
The commercial availability of this compound from various suppliers indicates that its synthesis is viable. Computational tools for synthetic feasibility prediction are therefore not used to determine if the molecule can be made, but rather to analyze and suggest potentially efficient or novel synthetic pathways. These predictions can be invaluable for optimizing existing syntheses or for developing routes to novel analogues.
Modern computational approaches to synthetic feasibility can be broadly categorized into two main types: retrosynthetic analysis and synthetic accessibility scoring. Retrosynthetic analysis involves breaking down the target molecule into simpler, commercially available precursors through a series of logical disconnections that correspond to known chemical reactions. Synthetic accessibility scores, on the other hand, provide a single numerical value to estimate the ease of synthesis based on the molecule's structural features.
Retrosynthetic Analysis Prediction
Software platforms such as ASKCOS (Automated System for Knowledge-based Continuous Organic Synthesis), IBM RXN for Chemistry, and Spaya utilize artificial intelligence and machine learning to perform retrosynthesis. researchgate.netdigitellinc.commit.edu These tools are trained on millions of published chemical reactions, allowing them to identify plausible chemical transformations in reverse. google.com For a molecule like this compound, a retrosynthesis program would likely propose several potential pathways. A plausible, computationally generated retrosynthetic route is detailed below.
The primary disconnection strategy predicted by such a program would likely target the formation of the substituted pyridine ring, which is the core of the molecule. The analysis would proceed by identifying the most labile bonds and the functional groups that can be installed using reliable and well-documented chemical reactions.
A hypothetical retrosynthetic tree for this compound, as might be generated by a program like ASKCOS, is presented in Table 1. This tree illustrates a multi-step pathway from the target molecule back to simple, readily available starting materials.
Table 1: Predicted Retrosynthetic Analysis of this compound
| Step | Precursor(s) | Transformation Type | Plausibility Score (Hypothetical) |
|---|---|---|---|
| 1 | 3-Amino-5-chloropyridin-4-ol and tert-butanol (B103910) | Etherification (Williamson) | 0.92 |
| 2 | 5-Chloro-3-nitropyridin-4-ol | Reduction of nitro group | 0.98 |
| 3 | 3-Nitropyridin-4-ol | Chlorination | 0.85 |
The analysis suggests a convergent synthesis route. The initial and most logical disconnection, with a high hypothetical plausibility score, is the cleavage of the tert-butoxy ether bond. This step is based on the common and high-yielding Williamson ether synthesis. The subsequent steps focus on the functionalization of the pyridine ring, namely the reduction of a nitro group to an amine and the electrophilic aromatic substitution reactions of chlorination and nitration on a pyridine-4-ol precursor. The commercial availability of 4-hydroxypyridine (B47283) makes this a highly attractive starting point.
Synthetic Accessibility Scoring
In addition to providing full synthetic pathways, computational tools can also calculate a synthetic accessibility score (SAscore) or a synthetic complexity score (SCScore). nih.gov These scores provide a rapid assessment of how difficult a molecule is to synthesize.
SAscore (Synthetic Accessibility Score): This score is typically on a scale from 1 (very easy to synthesize) to 10 (very difficult to synthesize). It is calculated based on the frequency of molecular fragments in large databases of known molecules, combined with a penalty for molecular complexity (e.g., stereocenters, macrocycles). nih.gov
SCScore (Synthetic Complexity Score): This score, ranging from 1 to 5, is trained on reaction data and aims to correlate with the number of reaction steps required for a synthesis. nih.gov
While the exact scores for this compound would require processing by the specific proprietary software, we can estimate its scoring based on its structural features.
Table 2: Analysis of Structural Features for Synthetic Accessibility Scoring
| Structural Feature | Contribution to Complexity | Predicted Score Impact |
|---|---|---|
| Substituted Pyridine Core | Common scaffold, but multi-substituted | Moderate increase in complexity |
| tert-Butoxy Group | Sterically hindered, but common protecting group | Minor increase in complexity |
| Chloro and Amino Groups | Common functional groups on aromatic rings | Low impact on complexity |
| Lack of Stereocenters | Simplifies synthesis significantly | Lowers complexity score |
Based on this analysis, this compound would be expected to have a relatively low to moderate synthetic accessibility score. The absence of complex ring systems or stereochemistry, combined with the presence of common functional groups on a well-known heterocyclic core, suggests that its synthesis is not overly challenging. A hypothetical SAscore might fall in the range of 2.5 to 4.0, indicating that it is synthetically accessible with a moderate number of steps.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Tert Butoxy 5 Chloropyridin 3 Amine and Its Derivatives
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-resolution mass spectrometry is an indispensable tool for determining the elemental composition of a molecule with high precision and for probing its structure through controlled fragmentation.
The primary application of HRMS in structural elucidation is the confirmation of the molecular formula. By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, its elemental composition can be determined. For 4-(tert-Butoxy)-5-chloropyridin-3-amine (C₉H₁₃ClN₂O), the theoretical exact mass of the protonated molecular ion, [M+H]⁺, is calculated to be 201.0795.
HRMS analysis, typically using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to yield an experimental m/z value within a very narrow tolerance (typically <5 ppm) of the theoretical value. This high accuracy provides unequivocal confirmation of the molecular formula, distinguishing it from other potential structures with the same nominal mass.
| Ion Formula | Isotopologue | Theoretical m/z |
|---|---|---|
| C₉H₁₄³⁵ClN₂O⁺ | Primary (³⁵Cl) | 201.0795 |
| C₉H₁₄³⁷ClN₂O⁺ | A+2 (³⁷Cl) | 203.0765 |
The presence of a chlorine atom results in a characteristic isotopic pattern. The A+2 peak, corresponding to the ³⁷Cl isotopologue, would be observed at approximately m/z 203.0765 with an intensity of about one-third of the primary ³⁵Cl peak, providing further confirmation of the presence of a single chlorine atom in the molecule.
Tandem mass spectrometry (MS/MS) experiments are used to induce fragmentation of the molecular ion, providing valuable structural information. The fragmentation of this compound is largely dictated by the lability of the tert-butoxy (B1229062) group. doaj.orgxml-journal.net Common fragmentation pathways for compounds containing tert-butyl ethers or tert-Boc protecting groups involve the loss of the C₄H₉ group. doaj.orgresearchgate.net
The most prominent fragmentation pathways under electron impact (EI) or collision-induced dissociation (CID) are predicted to be:
Loss of Isobutylene (B52900): A primary fragmentation route involves the neutral loss of isobutylene (C₄H₈, 56 Da) via a McLafferty-type rearrangement, leading to the formation of a protonated 5-chloro-3-aminopyridin-4-ol ion at m/z 145.01.
Formation of tert-Butyl Cation: Cleavage of the ether C-O bond can result in the formation of a highly stable tert-butyl carbocation (C₄H₉⁺) at m/z 57.07. This is often a dominant peak in the mass spectra of tert-butyl containing compounds. libretexts.org
Loss of a Methyl Radical: Following the initial loss of isobutylene, the resulting ion may undergo further fragmentation. However, a more direct, though less common, fragmentation of tert-butyl groups is the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion. researchgate.net
| Predicted Fragment Ion | Formula | m/z (for ³⁵Cl) | Proposed Origin |
|---|---|---|---|
| [M+H]⁺ | C₉H₁₄ClN₂O⁺ | 201.08 | Molecular Ion |
| [M+H - C₄H₈]⁺ | C₅H₆ClN₂O⁺ | 145.01 | Loss of isobutylene |
| [C₄H₉]⁺ | C₄H₉⁺ | 57.07 | tert-Butyl cation |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. Advanced 2D NMR techniques are essential for assigning signals and establishing connectivity.
The structure of this compound is well-suited for elucidation by a combination of 1D and 2D NMR experiments.
¹H and ¹³C NMR: The ¹H NMR spectrum is expected to be relatively simple, showing two singlets in the aromatic region corresponding to the protons at the C2 and C6 positions of the pyridine (B92270) ring. A prominent singlet integrating to nine protons would appear in the aliphatic region, characteristic of the chemically equivalent methyl groups of the tert-butoxy substituent. A broad singlet corresponding to the two amine protons is also anticipated. The ¹³C NMR spectrum would show nine distinct signals, including four for the pyridine ring (two protonated, two quaternary) and three for the tert-butoxy group (two quaternary, one methyl).
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). For this molecule, no cross-peaks would be expected in the aromatic region, as the H2 and H6 protons are separated by four bonds and are not coupled to each other, confirming their isolated nature on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. columbia.edu Expected key correlations would link the aromatic proton signals to their respective carbon signals (H2 to C2, H6 to C6) and the large tert-butyl proton singlet to the methyl carbon signal. ustc.edu.cnyoutube.com
From the nine tert-butyl protons to the quaternary carbon of the tert-butyl group and, critically, to the C4 carbon of the pyridine ring, confirming the attachment of the tert-butoxy group at this position.
From the H2 proton to carbons C3, C4, and C6.
From the H6 proton to carbons C2, C4, and C5. These correlations would unambiguously confirm the substitution pattern on the pyridine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons. A NOESY spectrum could show a correlation between the protons of the bulky tert-butoxy group and the proton at the C6 position, providing further confirmation of the substituent arrangement.
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from H to C) |
|---|---|---|---|
| 2 | ~8.0 | ~140 | C3, C4, C6 |
| 3 | - | ~135 | - |
| 4 | - | ~155 | - |
| 5 | - | ~115 | - |
| 6 | ~7.8 | ~138 | C2, C4, C5 |
| NH₂ | ~4.5 (broad) | - | C2, C3, C4 |
| -O-C(CH₃)₃ | - | ~80 | - |
| -O-C(CH₃)₃ | ~1.4 | ~28 | Quaternary C of t-butyl, C4 |
Polymorphism, the ability of a solid to exist in multiple crystalline forms, is a critical property in pharmaceutical science as different polymorphs can exhibit varied physical properties. nih.gov While no specific polymorphs of this compound have been reported, solid-state NMR (ssNMR) is a premier technique for their characterization should they be discovered. researchgate.net
Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment of each nucleus within the crystal lattice. Techniques such as ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) can distinguish between different polymorphs. nih.gov Atoms in different crystal packing arrangements experience slightly different local magnetic fields, leading to distinct chemical shifts.
For this compound, the chemical shifts of the pyridine ring carbons would be particularly sensitive to intermolecular interactions like hydrogen bonding (involving the amine group) and π-π stacking. The appearance of multiple signals for a single carbon site or different chemical shifts between two batches of the same compound would be strong evidence of polymorphism or the presence of a mixture of forms.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups. IR and Raman spectroscopy are complementary techniques that are highly effective for functional group identification.
The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to its constituent parts: the amino group, the tert-butoxy group, and the chloro-substituted pyridine ring.
Amino (-NH₂) Group: This group will exhibit characteristic N-H stretching vibrations. Typically, primary amines show two bands: an asymmetric stretch around 3400-3500 cm⁻¹ and a symmetric stretch around 3300-3400 cm⁻¹. An N-H scissoring (bending) vibration is expected near 1600 cm⁻¹. nist.govmdpi.com
tert-Butoxy Group: The aliphatic C-H bonds will produce strong stretching bands in the 2850-2980 cm⁻¹ region. A distinctive feature of the tert-butyl group is the presence of two C-H bending bands, a symmetric bend near 1370 cm⁻¹ and an asymmetric bend near 1395 cm⁻¹. acs.orgnih.gov A strong C-O stretching band for the ether linkage is expected in the 1200-1260 cm⁻¹ region.
Substituted Pyridine Ring: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. youtube.com The C=C and C=N ring stretching vibrations will produce a series of bands in the 1400-1610 cm⁻¹ region. The C-Cl stretching vibration is expected at lower frequencies, typically in the 600-800 cm⁻¹ range. The specific vibrational modes of the pyridine ring can be complex but are well-documented. aps.org
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| N-H Asymmetric Stretch | Amine | 3400 - 3500 | Medium | Weak |
| N-H Symmetric Stretch | Amine | 3300 - 3400 | Medium | Weak |
| Aromatic C-H Stretch | Pyridine Ring | 3010 - 3100 | Medium-Weak | Strong |
| Aliphatic C-H Stretch | tert-Butyl | 2850 - 2980 | Strong | Strong |
| N-H Scissoring | Amine | 1590 - 1650 | Strong | Weak |
| C=C, C=N Ring Stretch | Pyridine Ring | 1400 - 1610 | Strong-Medium | Strong |
| C-H Asymmetric Bend | tert-Butyl | ~1395 | Medium | Medium |
| C-H Symmetric Bend | tert-Butyl | ~1370 | Strong | Medium |
| C-O Stretch | Ether | 1200 - 1260 | Strong | Weak |
| C-Cl Stretch | Chloro-substituent | 600 - 800 | Medium-Strong | Strong |
X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination
A single crystal of 5-chloropyridine-2,3-diamine (B1270002) suitable for X-ray analysis was selected and analyzed. The analysis revealed that the compound crystallizes in the P2₁2₁2₁ space group of the orthorhombic system. iucr.orgnih.gov
The molecular structure shows that the pyridine ring is nearly planar. A key conformational feature is the twisting of the two amino groups (at positions 2 and 3) out of the plane of the pyridine ring. This twisting is a mechanism to minimize the steric hindrance between the hydrogen atoms of the adjacent amino groups. The plane of the amino group at the 2-position forms an angle of 45(3)° with the molecular plane, while the amino group at the 3-position is twisted by 34(3)°. nih.gov The C-Cl bond length is 1.748(3) Å, which is comparable to similar chloropyridine derivatives. nih.gov The C-N amine bond lengths are 1.406(4) Å and 1.385(4) Å. nih.gov
The crystal structure of 5-chloropyridine-2,3-diamine is stabilized by a network of intermolecular hydrogen bonds. The amino groups and the pyridine nitrogen atom are all involved in these interactions. iucr.orgnih.gov Specifically, N-H···N hydrogen bonds link the molecules together. nih.gov
In addition to hydrogen bonding, offset face-to-face π-stacking interactions occur between the pyridine rings of adjacent molecules. The π-stacking is characterized by a centroid-to-centroid distance of 3.756(1) Å and a plane-to-plane distance of 3.414(2) Å. nih.gov The combination of the hydrogen bonding and π-stacking interactions results in the formation of spiral, hydrogen-bonded columns of molecules that extend through the crystal lattice. iucr.orgnih.gov
Table 2: Selected Crystallographic Data for 5-chloropyridine-2,3-diamine
| Parameter | Value | Reference |
| Chemical Formula | C₅H₆ClN₃ | iucr.orgnih.gov |
| Formula Weight | 143.58 | nih.gov |
| Crystal System | Orthorhombic | nih.gov |
| Space Group | P2₁2₁2₁ | nih.gov |
| a (Å) | 5.3013 (4) | nih.gov |
| b (Å) | 10.3204 (8) | nih.gov |
| c (Å) | 11.8336 (9) | nih.gov |
| α (°) | 90 | nih.gov |
| β (°) | 90 | nih.gov |
| γ (°) | 90 | nih.gov |
| Volume (ų) | 647.93 (8) | nih.gov |
| Z | 4 | nih.gov |
| Density (calculated) (Mg m⁻³) | 1.471 | nih.gov |
UV-Vis Spectroscopy for Electronic Transitions and Chromophore Analysis
UV-Visible spectroscopy is a technique used to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of absorption and the intensity of the absorption bands are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.
Specific experimental UV-Vis absorption data, including absorption maxima (λmax) and molar extinction coefficients (ε), for 5-chloropyridine-2,3-diamine are not provided in the primary literature source. iucr.orgnih.gov
However, for a compound like 5-chloropyridine-2,3-diamine, the primary chromophore is the substituted pyridine ring. One would expect to observe π → π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. These transitions are typically strong and occur at shorter wavelengths in the UV region. Additionally, the presence of nitrogen atoms in the ring and in the amino groups introduces non-bonding electrons (n electrons). Consequently, n → π* transitions are also possible. These transitions, which involve the excitation of a non-bonding electron to an antibonding π* orbital, are generally much weaker in intensity than π → π* transitions and occur at longer wavelengths. The exact position and intensity of these absorption bands would be influenced by the solvent polarity and the specific substitution pattern on the pyridine ring.
Influence of Substituents on Electronic Spectra
The electronic absorption spectra of pyridin-3-amine derivatives, including compounds analogous to this compound, are characterized by electronic transitions within the aromatic system. These spectra typically display absorption bands in the UV-Vis region that are attributed to π → π* and n → π* transitions. researchgate.netlibretexts.org The position (λmax) and intensity (εmax) of these absorption bands are highly sensitive to the nature and position of substituents on the pyridine ring.
Substituents influence the electronic spectra by altering the energy levels of the molecule's frontier orbitals (HOMO and LUMO). Electron-donating groups (EDGs), such as amino (-NH2) and alkoxy (-OR) groups, generally cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. This is due to the donation of electron density to the π-system of the pyridine ring, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO2), cyano (-CN), or carboxyl derivatives (-CO2Et), typically lead to a more complex behavior which can include bathochromic shifts, particularly when they extend the conjugated system. tandfonline.com
A systematic study on vicinally substituted 3-aminopyridines provides insight into these effects. tandfonline.com The electronic spectra of these compounds generally exhibit two primary absorption regions. However, the presence of strong electron-withdrawing groups like -NO2, -CO2Et, -CONH2, and -CN can introduce a third absorption band. tandfonline.com The influence of various substituents on the long-wavelength absorption band of 4-substituted-3-aminopyridines is detailed in the table below, illustrating the electronic perturbations caused by these groups.
| Substituent at Position 4 | Type of Group | λmax (nm) | Molar Absorptivity (εmax) |
|---|---|---|---|
| -H (3-Aminopyridine) | Reference | 290 | 2730 |
| -Cl | Electron-Withdrawing (Inductive) | 296 | 2760 |
| -Br | Electron-Withdrawing (Inductive) | 299 | 2530 |
| -CO2Me | Electron-Withdrawing | 300 | 4400 |
| -CN | Electron-Withdrawing | 301 | 4320 |
| -NO2 | Strongly Electron-Withdrawing | 355 | 4220 |
The data show a clear trend where electron-withdrawing substituents cause a bathochromic shift in the absorption maximum compared to the unsubstituted 3-aminopyridine. The strongest effect is observed with the nitro group (-NO2), which significantly shifts the λmax to 355 nm. This highlights the substantial impact of substituent electronic effects on the UV-Vis absorption properties of the 3-aminopyridine scaffold.
Chiroptical Spectroscopy (if applicable for chiral derivatives)
Chiroptical spectroscopy techniques are essential for the characterization of chiral molecules. As this compound is an achiral molecule, it does not exhibit chiroptical properties. However, if a chiral center were introduced into a derivative of this compound, techniques such as Circular Dichroism (CD) spectroscopy would become highly relevant. For instance, a chiral derivative could be synthesized by introducing a chiral substituent, such as at the amine or alkoxy positions.
To date, the synthesis and chiroptical analysis of chiral derivatives of this compound have not been reported in the scientific literature. The following discussion is therefore based on the principles of chiroptical spectroscopy and its application to analogous chiral heterocyclic compounds.
Circular Dichroism (CD) spectroscopy is a powerful analytical technique that measures the differential absorption of left- and right-handed circularly polarized light by a chiral molecule. arxiv.org An achiral molecule will not produce a CD signal. For a chiral derivative of this compound, the presence of one or more stereocenters would result in enantiomers (non-superimposable mirror images) which would produce CD spectra that are equal in magnitude but opposite in sign. nih.gov
The CD spectrum provides valuable information:
Confirmation of Chirality: A non-zero CD spectrum is definitive proof of a molecule's chirality.
Determination of Absolute Configuration: While challenging, the absolute configuration of a chiral center can often be determined by comparing experimental CD spectra with theoretical spectra calculated using quantum chemical methods.
Studying Molecular Conformation: CD signals are highly sensitive to the three-dimensional structure of a molecule. Thus, CD spectroscopy can be used to study conformational changes in solution.
In the context of developing novel compounds, such as pharmaceuticals, where a specific enantiomer often possesses the desired biological activity while the other may be inactive or even harmful, CD spectroscopy is an indispensable tool for confirming the enantiomeric purity and structural integrity of the synthesized chiral molecules. unimi.it Should chiral derivatives of this compound be developed, CD spectroscopy would be a critical method for their full structural elucidation and characterization.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies for Pyridin-3-amines
The synthesis of pyridine (B92270) derivatives has been a subject of intense research, leading to a variety of methods. ijarsct.co.in Traditional approaches like the Hantzsch, Chichibabin, and Bönnemann syntheses have been foundational, but often face limitations regarding yield, selectivity, and the use of harsh reagents. ijarsct.co.in
Emerging research focuses on overcoming these challenges through innovative strategies:
Multicomponent Reactions (MCRs) : These reactions offer an efficient pathway to complex pyridine structures in a single step. For instance, the use of magnetic nanocatalysts has been applied in MCRs for pyridine synthesis, capitalizing on their high surface-to-volume ratios and ease of recovery. nih.gov Green chemistry principles are also being integrated, with one-pot, four-component reactions under microwave irradiation providing excellent yields (82%–94%) and significantly reduced reaction times (2–7 minutes). nih.govacs.org
Catalyst-Mediated Synthesis : The development of novel catalysts is crucial for enhancing the efficiency and selectivity of pyridine synthesis. Silica-supported perchloric acid (HClO₄•SiO₂) has been used to catalyze the one-pot condensation synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives. nih.gov Similarly, novel iron-based catalysts have been successfully applied for preparing medicinally significant pyrazolo[3,4-b]pyridines. nih.gov
Formal (3+3) Cycloaddition : An organocatalyzed, formal (3+3) cycloaddition reaction has been developed for the practical synthesis of substituted pyridines from readily available enamines and unsaturated aldehydes or ketones. acs.org This method allows for the creation of tri- or tetrasubstituted pyridine scaffolds bearing diverse functional groups. acs.org
These advanced methodologies represent a shift towards more sustainable, efficient, and versatile synthetic routes for producing a wide range of pyridin-3-amine derivatives.
Exploration of New Reactivity Modes for 4-(tert-Butoxy)-5-chloropyridin-3-amine
The specific substitution pattern of this compound—an electron-donating tert-butoxy (B1229062) group, an electron-withdrawing chloro group, and a nucleophilic amino group—confers a unique reactivity profile. Future research will likely focus on leveraging these features to explore novel chemical transformations.
The functionalization of the pyridine ring is a key area of interest. The electronic properties of substituents can direct the regioselectivity of further reactions. For instance, 4-substitution of the pyridine ring in certain macrocycles has been shown to provide a regulatory handle on the electronic properties of a coordinated metal center, which in turn controls catalytic activity in C-C coupling reactions. nih.gov This suggests that the substituents on this compound could be used to tune its reactivity in cross-coupling reactions or other metal-catalyzed transformations.
Research into the regioselective functionalization of 2-chloropyridines has identified strategies for lithiation and subsequent reactions at specific positions, which could be adapted for this molecule. mdpi.com The presence of the amino and chloro groups also opens avenues for nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups to build more complex molecular architectures.
Advanced Computational Approaches for Predicting Reactivity and Properties
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the reactivity and properties of molecules, saving significant time and resources in the lab. researchgate.net For pyridine derivatives, DFT can be used to analyze nucleophilicity, electronic structure, and substituent effects. researcher.life
Key applications of computational approaches include:
Reactivity Prediction : Calculations of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the electronic behavior of a molecule. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and stability. researchgate.netresearchgate.net For example, a smaller energy gap can indicate higher molecular reactivity. researchgate.net
Property Analysis : DFT methods are used to calculate various properties, including molecular geometrical parameters, vibrational frequencies, and NMR chemical shifts. researchgate.net This allows for a deep understanding of the molecule's structure and spectroscopic behavior. The effect of different solvents on a molecule's properties can also be modeled using techniques like the integral equation formalism-polarized continuum model (IEF-PCM). researchgate.net
Rational Design : By computationally screening virtual libraries of substituted pyridines, researchers can predict which molecules are likely to have desired properties. researcher.life This predictive power accelerates the discovery of new molecules with enhanced characteristics, such as stronger nucleophilicity than commonly used reagents like 4-pyrrolidino pyridine. researcher.life
These computational studies provide a theoretical framework that complements experimental work, guiding the synthesis and application of new pyridine derivatives. researchgate.net
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and greater scalability. nih.govbohrium.com The integration of flow chemistry with automated systems is revolutionizing the synthesis of pharmaceutical compounds, including pyridine derivatives. researchgate.net
The synthesis of pyridines has been successfully demonstrated in continuous flow reactors, including microwave flow platforms. beilstein-journals.org For example, the Bohlmann–Rahtz pyridine synthesis can be performed in a single step in a flow reactor without the need to isolate intermediates, yielding trisubstituted pyridines as single regioisomers. beilstein-journals.org
Automated self-optimizing flow systems are also being developed. These platforms can rapidly identify optimal reaction conditions, accelerating the synthesis of complex molecules like pyridine–oxazoline (PyOX) ligands, which are important in asymmetric catalysis. rsc.org The ability to telescope multiple reaction steps sequentially in a continuous flow setup without intermediate isolation significantly improves time and energy efficiency. bohrium.comuc.pt This approach is particularly valuable for handling hazardous reagents or performing highly exothermic reactions safely. researchgate.net The future will likely see wider adoption of these automated flow systems for the on-demand synthesis of this compound and its derivatives.
Design of Next-Generation Pyridine-Based Scaffolds for Chemical Research
The pyridine ring is considered a "privileged scaffold" in drug discovery, meaning it is a molecular framework that can be used to build ligands for a diverse range of biological targets. rsc.orgmdpi.com Its derivatives have shown a wide spectrum of biological activities. nih.govnih.gov
Future research will focus on using this compound as a versatile building block for creating next-generation scaffolds through strategies like:
Scaffold Hopping and Hybridization : These medicinal chemistry strategies involve replacing a core molecular scaffold with another that has a similar spatial arrangement of functional groups, or combining pharmacophoric elements from different molecules. rsc.org This can lead to the discovery of novel compounds with improved properties.
Library Synthesis : The functional handles on this compound allow for its incorporation into combinatorial libraries of compounds. These libraries can then be screened for various biological activities, accelerating the discovery of new lead compounds for drug development. mdpi.com
The design of novel pyridine-annulated systems and other complex heterocyclic structures based on this starting material will continue to be a fruitful area of research, pushing the boundaries of medicinal chemistry and materials science. rsc.org
Mentioned Compounds
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 4-(tert-Butoxy)-5-chloropyridin-3-amine?
- Methodology : The tert-butoxy group is typically introduced via palladium-catalyzed cross-coupling or nucleophilic substitution. For example, sodium tert-butoxide can displace a leaving group (e.g., chloro) under controlled conditions (e.g., dioxane solvent, 80–100°C) . The amine group at the 3-position may be protected using tert-butoxycarbonyl (Boc) strategies, followed by deprotection under acidic conditions .
- Key Considerations : Catalyst selection (e.g., Pd(OAc)₂ with Xantphos ligand) and base strength are critical for minimizing side reactions. Purity is often verified via HPLC (≥95%) .
Q. How is this compound characterized using spectroscopic methods?
- NMR Analysis :
- ¹H-NMR : The tert-butoxy group’s singlet appears at δ ~1.3 ppm (9H), while the pyridine ring protons resonate between δ 7.0–8.5 ppm. Coupling constants (e.g., J = 4.8 Hz for adjacent pyridine protons) confirm substitution patterns .
- ¹³C-NMR : The tert-butyl carbon appears at δ ~80–85 ppm, and the pyridine carbons range from δ 110–160 ppm .
Advanced Research Questions
Q. What challenges arise in achieving regioselective substitution during synthesis?
- Mechanistic Insight : The tert-butoxy group’s steric bulk may hinder electrophilic substitution at the 4-position. Competing pathways (e.g., para vs. meta substitution) are influenced by solvent polarity and temperature .
- Resolution Strategy : Use directing groups (e.g., nitro) to temporarily block undesired positions, followed by selective reduction or removal .
Q. How can computational modeling predict reactivity or stability?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electronic effects. The chloro group’s electron-withdrawing nature lowers the LUMO energy, increasing susceptibility to nucleophilic attack at the 5-position .
- Solubility Prediction : LogP values (e.g., ~2.5) derived from molecular dynamics simulations guide solvent selection for recrystallization .
Q. How do contradictory reports on catalytic systems for amination impact protocol design?
- Case Study : reports Pd catalysis, while other studies use CuI/1,10-phenanthroline. Systematic optimization (e.g., varying ligands, bases, and solvents like DMF vs. dioxane) is recommended to reconcile discrepancies .
- Data-Driven Approach : Design a factorial experiment to test catalyst combinations, analyzing yields via ANOVA .
Q. What strategies improve solubility for in vitro biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
